6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Overview
Description
6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a useful research compound. Its molecular formula is C10H9N3OS and its molecular weight is 219.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationship and Anti-Angiogenic Activities
A study by Bera et al. (2013) explored the structure-activity relationship of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues, including compounds similar to the specified chemical. These compounds demonstrated inhibitory activity towards thymidine phosphorylase, which is comparable or better than the reference compound, 7-Deazaxanthine. This activity suggests potential anti-angiogenic effects, particularly against VEGF and MMP-9 in breast cancer cells, indicating their relevance in cancer research and therapy (Bera et al., 2013).
Microwave Synthesis and Biological Activities
Sachdeva et al. (2012) reported on the efficient synthesis of substituted 6-(2-aminophenyl)-4-(4-substitutedphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one and related compounds under microwave irradiation, highlighting a green chemistry approach. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the potential of such molecules in developing new antimicrobial agents (Sachdeva et al., 2012).
HIV-1 Inhibition Potential
A study by Abdel-Rahman et al. (2014) synthesized novel fluorine substituted compounds based on 6-(5’-fluoro-2’-diphenylphosphorylanilido)-3-hydrazino-1,2,4-trizin-5(2H) one. These compounds showed potential as inhibitors towards HIV-1 activity, indicating the significant role of such chemical structures in antiviral research (Abdel-Rahman et al., 2014).
Corrosion Inhibition
John et al. (2017) explored the use of similar triazinone compounds as corrosion inhibitors for mild steel in acidic environments. Their study provided insights into the molecular mechanisms of corrosion inhibition, demonstrating the application of these compounds in materials science and engineering (John et al., 2017).
Photovoltaic Applications
Halim et al. (2018) investigated a compound derived from 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one for its application in photovoltaic devices. Their study highlighted the potential of these compounds in the development of new materials for energy conversion, emphasizing their role in renewable energy technologies (Halim et al., 2018).
Properties
IUPAC Name |
6-(4-methylphenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-6-2-4-7(5-3-6)8-9(14)11-10(15)13-12-8/h2-5H,1H3,(H2,11,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWHQITXIZRAGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427686 | |
Record name | 6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27623-05-8 | |
Record name | 6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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